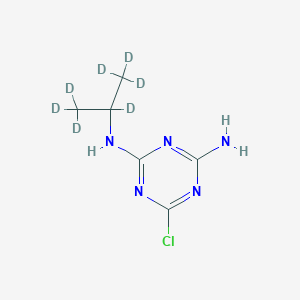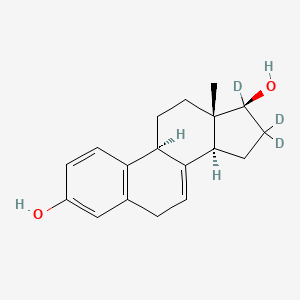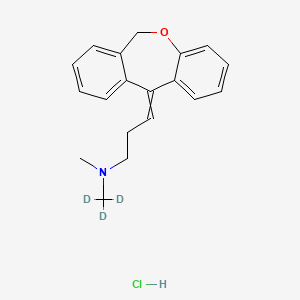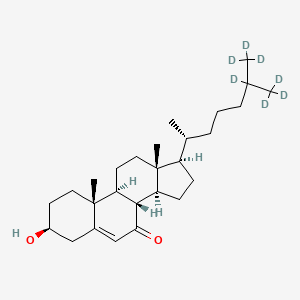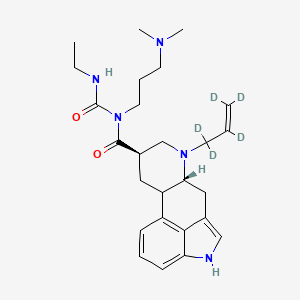
カベルゴリン-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cabergoline-d5 is a deuterated form of cabergoline, a synthetic ergoline derivative. It is a dopamine receptor agonist with high affinity for dopamine D2 receptors. Cabergoline-d5 is primarily used in scientific research as a stable isotope-labeled compound for pharmacokinetic and metabolic studies.
科学的研究の応用
Cabergoline-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of cabergoline in biological systems.
Metabolic Studies: Helps in identifying metabolic pathways and metabolites of cabergoline.
Drug Interaction Studies: Used to investigate potential drug-drug interactions involving cabergoline.
Analytical Chemistry: Serves as an internal standard in mass spectrometry and other analytical techniques to quantify cabergoline levels in biological samples.
作用機序
Target of Action
Cabergoline-d5 primarily targets dopamine D2 receptors . These receptors are 7-transmembrane G-protein coupled receptors associated with Gi proteins . They play a crucial role in the regulation of dopamine, a neurotransmitter that is essential for various brain functions, including mood, reward, and motor control .
Mode of Action
Upon binding to the dopamine D2 receptors, Cabergoline-d5 acts as an agonist, mimicking the action of dopamine . This leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cAMP concentrations and blocks IP3-dependent release of Ca2+ from intracellular stores . This results in a decrease in hormone secretion from lactotrophs of the anterior pituitary .
Biochemical Pathways
The primary biochemical pathway affected by Cabergoline-d5 is the dopamine signaling pathway. By acting as a dopamine agonist, Cabergoline-d5 can inhibit the release of prolactin from lactotrophs in the anterior pituitary . This can lead to a decrease in prolactin levels, which can be beneficial in conditions characterized by hyperprolactinemia .
Pharmacokinetics
Cabergoline-d5 exhibits linear pharmacokinetics over a dose range of 0.5–7mg in healthy adult volunteers and parkinsonian patients . It is moderately bound (around 40%) to human plasma proteins in a concentration-independent manner . The absolute bioavailability of Cabergoline-d5 is unknown . It is extensively metabolized by the liver, predominantly via hydrolysis of the acylurea bond or the urea moiety . The elimination half-life of Cabergoline-d5 estimated from urinary data of healthy subjects ranges between 63 and 109 hours .
Result of Action
The primary result of Cabergoline-d5 action is the reduction of prolactin levels in the body . This can lead to the alleviation of symptoms associated with hyperprolactinemia, such as menstrual irregularities in women and decreased libido in men . In addition, it has been suggested that Cabergoline-d5 may have anti-tumor effects, as it has been shown to suppress tumor cell proliferation and induce cell death .
Action Environment
The action of Cabergoline-d5 can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption, distribution, metabolism, and excretion . Furthermore, individual factors such as age, sex, genetic factors, and health status can also influence the drug’s efficacy and safety .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cabergoline-d5 involves the incorporation of deuterium atoms into the cabergoline molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the cabergoline molecule are replaced with deuterium atoms using deuterium gas or deuterated solvents under specific reaction conditions. This process typically requires a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange.
Industrial Production Methods
Industrial production of cabergoline-d5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and deuterated solvents to ensure the incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product. The synthesized cabergoline-d5 is then purified using chromatographic techniques to remove any impurities and ensure its suitability for research applications.
化学反応の分析
Types of Reactions
Cabergoline-d5 undergoes various chemical reactions, including:
Oxidation: The alkene bond in cabergoline-d5 is susceptible to oxidation, leading to the formation of epoxides or diols.
Reduction: The carbonyl groups in cabergoline-d5 can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amide and urea groups in cabergoline-d5 can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or ureas.
類似化合物との比較
Similar Compounds
Bromocriptine: Another dopamine agonist used to treat hyperprolactinemia and Parkinson’s disease.
Pergolide: A dopamine agonist used in the treatment of Parkinson’s disease.
Quinagolide: A selective dopamine D2 receptor agonist used to treat hyperprolactinemia.
Uniqueness of Cabergoline-d5
Cabergoline-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise pharmacokinetic and metabolic studies. Compared to other dopamine agonists, cabergoline-d5 has a longer half-life and higher affinity for dopamine D2 receptors, making it more effective in certain therapeutic applications.
特性
IUPAC Name |
(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21?,23-/m1/s1/i1D2,5D,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORNTPPJEAJQIU-WDORCQELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])N1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CCCN(C)C)C(=O)NCC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of cabergoline-d5 in the study and why is it important?
A1: Cabergoline-d5 is a deuterated form of cabergoline, meaning it has five deuterium atoms (heavy hydrogen isotopes) incorporated into its structure. This modification does not significantly alter its chemical behavior compared to cabergoline. In the study, cabergoline-d5 serves as an internal standard [] in the analytical method (HPLC-MS/MS) used to quantify cabergoline levels in plasma samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
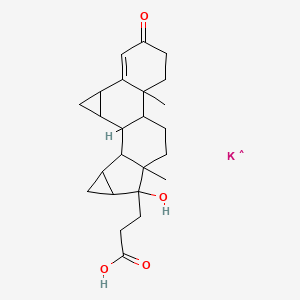
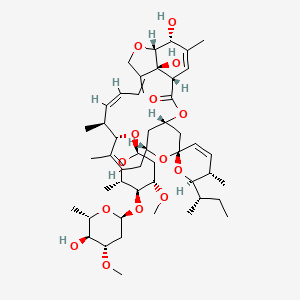
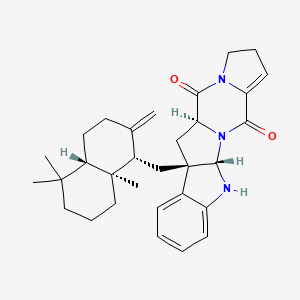

![(3S,5S,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140461.png)
